Protein kinase inhibitor 11
CAS No.:
Cat. No.: VC4277610
Molecular Formula: C21H18FN5O2S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN5O2S |
|---|---|
| Molecular Weight | 423.5 g/mol |
| IUPAC Name | 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H18FN5O2S/c1-2-29-17-9-3-14(4-10-17)21-25-24-18-11-12-20(26-27(18)21)30-13-19(28)23-16-7-5-15(22)6-8-16/h3-12H,2,13H2,1H3,(H,23,28) |
| Standard InChI Key | DYSBYAQONKIWMX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Substituent Effects
The molecule’s backbone consists of a triazolo[4,3-b]pyridazine system, a bicyclic framework that merges a triazole ring with a pyridazine moiety. This fusion creates a planar, electron-rich structure capable of π-π stacking and hydrogen bonding, critical for target engagement . At position 3 of the triazole ring, a 4-ethoxyphenyl group is appended, introducing steric bulk and electron-donating effects via the ethoxy (–OCH₂CH₃) substituent. Conversely, the 4-fluorophenyl group attached to the acetamide nitrogen at position 6 provides electron-withdrawing character, enhancing metabolic stability and membrane permeability .
The thioether (–S–) bridge between the pyridazine and acetamide groups contributes to conformational flexibility, enabling adaptive binding to diverse biological targets. Computational models predict that the ethoxy and fluorine substituents synergistically modulate the compound’s electronic profile, potentially improving affinity for enzymes such as cyclooxygenase-2 (COX-2) or tyrosine kinases implicated in cancer .
Table 1: Molecular Properties of 2-((3-(4-Ethoxyphenyl)- Triazolo[4,3-b]Pyridazin-6-Yl)Thio)-N-(4-Fluorophenyl)Acetamide
Synthesis and Analytical Characterization
Multi-Step Synthetic Pathways
The synthesis of this compound likely follows a modular approach, as evidenced by analogous triazolo-pyridazine derivatives. A proposed route involves:
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Formation of the triazolo-pyridazine core: Cyclocondensation of a hydrazine derivative with a pre-functionalized pyridazine precursor under acidic conditions.
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Introduction of the 4-ethoxyphenyl group: Ullmann coupling or Buchwald-Hartwig amination to attach the aryl moiety at position 3 of the triazole.
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Thioether linkage installation: Nucleophilic substitution between a 6-mercapto intermediate and chloroacetamide, followed by coupling with 4-fluoroaniline.
Critical reaction parameters include the use of polar aprotic solvents (e.g., dimethylformamide), palladium catalysts for cross-coupling steps, and rigorous temperature control (60–100°C) to prevent side reactions. Post-synthetic purification via column chromatography and recrystallization ensures high purity, while structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Biological Activities and Mechanism of Action
Antimicrobial Efficacy
Triazolo-pyridazine derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 2–8 µg/mL . The 4-ethoxyphenyl group may enhance membrane disruption by increasing lipophilicity, while the fluorine atom improves target specificity through halogen bonding with microbial enzymes .
Anti-Inflammatory Properties
The 4-fluorophenyl group contributes to COX-2 selectivity, reducing prostaglandin E₂ (PGE₂) synthesis by over 70% at 10 µM concentrations . This selectivity minimizes gastrointestinal toxicity associated with nonsteroidal anti-inflammatory drugs (NSAIDs), positioning the compound as a candidate for chronic inflammatory disorders.
Pharmacokinetic and Toxicological Profile
ADME Characteristics
Predicted using QikProp software, the compound exhibits moderate oral bioavailability (F ≈ 45%) due to its molecular weight (423.46 g/mol) and balanced logP (2.8) . The ethoxy group slows hepatic metabolism by cytochrome P450 enzymes, extending half-life (t₁/₂ ≈ 6.2 hours) compared to methoxy analogs . Renal excretion is the primary elimination pathway, with negligible accumulation in adipose tissue.
Toxicity Considerations
Comparative Analysis with Structural Analogs
Table 2: Activity Comparison of Triazolo-Pyridazine Derivatives
The queried compound outperforms analogs in COX-2 inhibition, likely due to the synergistic effects of ethoxy and fluorine substituents on binding affinity .
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